5-Bromo-2-furoic acid
Overview
Description
5-Bromofuran-2-carboxylic acid is an organic compound with the molecular formula C₅H₃BrO₃. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a bromine atom at the 5-position and a carboxylic acid group at the 2-position.
Mechanism of Action
Target of Action
The primary target of 5-Bromofuran-2-carboxylic acid is the cyclooxygenase-2 (COX-2) protein . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever.
Mode of Action
5-Bromofuran-2-carboxylic acid interacts with its target, COX-2, through a process known as molecular docking . This interaction results in the inhibition of the COX-2 enzyme, thereby reducing the production of prostaglandins .
Biochemical Pathways
The inhibition of COX-2 by 5-Bromofuran-2-carboxylic acid affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in inflammation and pain signaling. By inhibiting COX-2, 5-Bromofuran-2-carboxylic acid reduces the production of these signaling molecules, potentially alleviating symptoms of inflammation and pain .
Result of Action
The molecular and cellular effects of 5-Bromofuran-2-carboxylic acid’s action primarily involve the reduction of prostaglandin production . This can lead to a decrease in inflammation and pain signaling, potentially providing relief from symptoms associated with these physiological processes .
Action Environment
The action, efficacy, and stability of 5-Bromofuran-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s synthesis involves environmentally friendly and cost-effective protocols, starting with α-bromination of readily accessible furan-2-carboxylates . Furthermore, the presence of alcohols is necessary for the palladium-catalyzed reductive homocoupling reactions that lead to the formation of the compound . These factors can affect the compound’s availability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromofuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of furan-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 5-bromofuran-2-carboxylic acid may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Bromofuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used to replace the bromine atom.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Substitution: Products include azido-furan-2-carboxylic acid or cyano-furan-2-carboxylic acid.
Reduction: Products include furan-2-carboxaldehyde or furan-2-methanol.
Oxidation: Products include furan-2,5-dicarboxylic acid.
Scientific Research Applications
5-Bromofuran-2-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorofuran-2-carboxylic acid
- 5-Iodofuran-2-carboxylic acid
- 5-Methylfuran-2-carboxylic acid
Uniqueness
5-Bromofuran-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
5-bromofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTQHZDUDUCGRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207218 | |
Record name | 5-Bromo-2-furanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207218 | |
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Molecular Weight |
190.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream flakes; [Acros Organics MSDS] | |
Record name | 5-Bromo-2-furancarboxylic acid | |
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CAS No. |
585-70-6 | |
Record name | 5-Bromo-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-furanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 585-70-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32221 | |
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Record name | 5-Bromo-2-furanecarboxylic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-furanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.692 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of compounds derived from 5-Bromofuran-2-carboxylic acid influence their activity as potential enzyme inhibitors?
A: Research suggests that the structure of compounds derived from 5-Bromofuran-2-carboxylic acid significantly impacts their ability to inhibit enzymes like methionine aminopeptidase (MetAP1) []. Specifically, studies comparing furoic acid analogs to thiophene analogs found that the furoic acid derivatives demonstrated selectivity for the Mn(II) form of MetAP1 []. This suggests that the presence of the furan ring, as opposed to a thiophene ring, contributes to both the potency and selectivity of these compounds. Molecular modeling studies further support this, providing insights into the structural elements responsible for these interactions [].
Q2: Can 5-Bromofuran-2-carboxylic acid be used as a building block for synthesizing other potentially bioactive compounds?
A: Yes, 5-Bromofuran-2-carboxylic acid serves as a versatile building block in organic synthesis. For example, it can be reacted with isoniazid to yield N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide []. This reaction utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane at room temperature []. This highlights the potential of 5-Bromofuran-2-carboxylic acid to generate new compounds with potential biological activity.
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